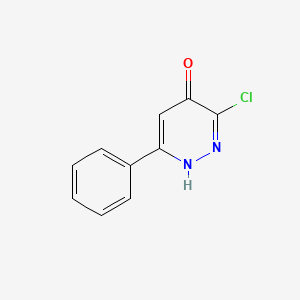
3-Chloro-6-phenylpyridazin-4-OL
Übersicht
Beschreibung
3-Chloro-6-phenylpyridazin-4-OL is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Chloro-6-phenylpyridazin-4-OL is a compound of significant interest in pharmacology and toxicology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula: C10H7ClN2O
- Molecular Weight: 206.6 g/mol
- CAS Number: 89868-13-3
This compound exhibits its biological effects through several mechanisms:
- Modulation of Inflammatory Responses:
- Oxidative Stress Reduction:
-
Cell Signaling Pathways:
- The compound interacts with various cellular pathways, leading to changes in gene expression and cellular metabolism, which may enhance its therapeutic effects against neurodegenerative diseases.
Biological Activity
The biological activity of this compound has been evaluated in several studies:
Case Studies
- Neuroinflammation:
- Toxicological Assessment:
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
3-Chloro-6-phenylpyridazin-4-OL has been investigated for its role as a pharmacological agent, particularly in the context of neuroinflammatory diseases. Research indicates that this compound can modulate cellular pathways associated with inflammation and may have therapeutic potential in treating conditions such as neurodegenerative diseases.
Case Study: Neuroinflammation
A patent application highlighted formulations containing pyridazine compounds for treating neuroinflammatory diseases. The study emphasized the compound's potential to modulate inflammatory pathways, thus providing a basis for further exploration in clinical settings .
Agrochemical Applications
In addition to its pharmacological uses, this compound is also recognized for its applications in agriculture, particularly as a herbicide. It is part of a class of compounds used to control broadleaf weeds and grasses in various crops.
Herbicidal Properties
Comparative Analysis of Applications
| Application Area | Specific Uses | Mechanism/Properties |
|---|---|---|
| Pharmacology | Treatment of neuroinflammatory diseases | FPR agonist; modulates immune response |
| Agriculture | Herbicide for broadleaf weed control | Effective against specific weed species; low toxicity |
Research Findings and Insights
Recent studies have reinforced the relevance of this compound in both pharmacological and agrochemical fields:
- Pharmacological Studies : Research has shown that derivatives of this compound can act on multiple FPR isoforms, indicating a complex interaction with immune pathways that could be leveraged for therapeutic benefits .
- Agrochemical Evaluations : The herbicidal efficacy of pyridate has been documented through various field trials, demonstrating its effectiveness while maintaining safety standards for environmental impact .
Eigenschaften
IUPAC Name |
3-chloro-6-phenyl-1H-pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-9(14)6-8(12-13-10)7-4-2-1-3-5-7/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYUVEILZKSWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50523855 | |
| Record name | 3-Chloro-6-phenylpyridazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89868-13-3 | |
| Record name | 3-Chloro-6-phenylpyridazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















